molecular formula C12H20N2 B1609499 N-[4-(aminomethyl)benzyl]-N,N-diethylamine CAS No. 84227-70-3

N-[4-(aminomethyl)benzyl]-N,N-diethylamine

Cat. No. B1609499
CAS RN: 84227-70-3
M. Wt: 192.3 g/mol
InChI Key: UYVJKNXIPRXTID-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)benzyl]-N,N-diethylamine is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.30100 . The compound is also known by the name N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine .


Synthesis Analysis

The synthesis of N-[4-(aminomethyl)benzyl]-N,N-diethylamine involves several steps, including alkylation, esterification, and another alkylation . The synthetic route is reported to have high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of N-[4-(aminomethyl)benzyl]-N,N-diethylamine consists of a benzyl group substituted by an aminomethyl group and a diethylamine group . The exact mass of the molecule is 192.16300 .


Physical And Chemical Properties Analysis

N-[4-(aminomethyl)benzyl]-N,N-diethylamine has a density of 0.966g/cm3 and a boiling point of 277.1ºC at 760 mmHg . The compound’s melting point is not available . Its flash point is 114ºC .

Scientific Research Applications

Synthesis of Cyclopentano-N-methylphosphatidylethanolamines

N-[4-(aminomethyl)benzyl]-N,N-diethylamine, as a type of benzylamine, has been explored in the synthesis of cyclopentano-phosphatidyl compounds. A specific application involved its use as a nucleophile in the amination of bromoethylester of cyclopentano-phosphatidic acid, demonstrating the nuanced role of benzylamines in achieving specific synthetic outcomes (Pajouhesh & Hancock, 1984).

Polyamine Therapeutic Intervention

Benzylamine derivatives, including those similar to N-[4-(aminomethyl)benzyl]-N,N-diethylamine, have been investigated for their potential as therapeutic agents by interfering with polyamine biosynthesis or function. These compounds have shown promise in treatments for parasitic diseases, such as African sleeping sickness, and possess antineoplastic properties (Marton & Pegg, 1995).

Asymmetric Aminoarylation of Styrenes

Research has demonstrated the utility of similar benzylamine compounds in the asymmetric copper-catalyzed intermolecular aminoarylation of styrenes. This process facilitates the synthesis of optical 2,2-diarylethylamines, underscoring the importance of such amines in creating valuable synthons for bioactive molecules (Wang et al., 2017).

Nitroxide-Mediated Photopolymerization

In the field of polymer chemistry, benzylamine derivatives have been utilized as photoiniters for nitroxide-mediated photopolymerization. This innovative application highlights the role of these compounds in polymer synthesis, offering a pathway to generate polymers with specific properties (Guillaneuf et al., 2010).

Molecular Electronic Devices

Furthermore, benzylamine derivatives have been employed in the development of molecular electronic devices. Their incorporation into self-assembled monolayers in such devices has led to significant advancements in molecular electronics, demonstrating negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).

properties

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVJKNXIPRXTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427871
Record name N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminomethyl)benzyl]-N,N-diethylamine

CAS RN

84227-70-3
Record name N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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